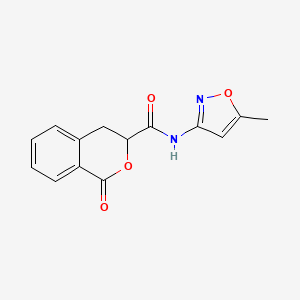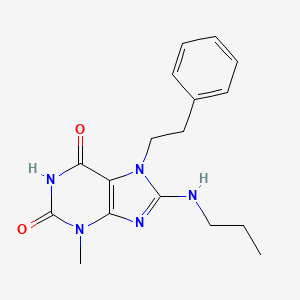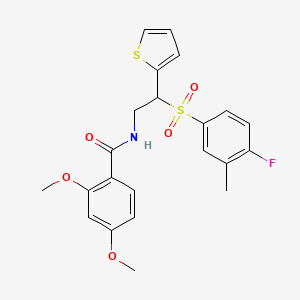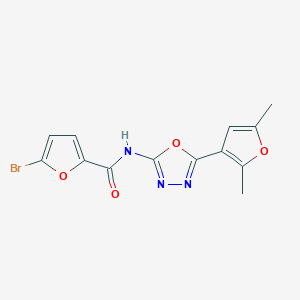![molecular formula C14H11N3O4S B2757281 (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide CAS No. 313404-77-2](/img/structure/B2757281.png)
(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide” is a benzothiazole-based compound . It is a G-quadruplex (G4)-targeted fluorogenic probe developed for the visualization of viral RNA in living host cells, including staining, real-time, and live-cell tracking applications .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzothiazole ring system attached to a nitrofuran moiety via a carboxamide linkage . The exact molecular structure would require more specific information or computational modeling to determine .
Physical And Chemical Properties Analysis
The compound is a powder form and it is stored at a temperature of -20°C . The empirical formula is C19H23ClN2S and the molecular weight is 346.92 .
Scientific Research Applications
Antimicrobial and Antifungal Applications
Several studies have reported the synthesis of novel heterocyclic compounds with significant antimicrobial and antifungal activities. For instance, novel derivatives incorporating thiadiazole and imidazo[2,1-b][1,3,4]thiadiazole have shown appreciable antibacterial and antifungal activities at certain concentrations (Chandrakantha et al., 2014). Similarly, 4-thiazolidine derivatives of 6-nitroindazole and 2-amino-5-nitrothiazole have demonstrated antibacterial, antifungal, and antitubercular activities (Samadhiya et al., 2012); (Samadhiya et al., 2013).
Synthesis of Heterocyclic Derivatives
The synthesis of heterocyclic derivatives such as substituted 1,3,4-thiadiazole and imidazo[2,1-b][1,3,4]thiadiazole derivatives has been explored for their potential in various biological activities. These compounds have been characterized by various spectroscopic methods and tested for their biological activities, indicating their significance in drug discovery and development (Chandrakantha et al., 2014).
Antitubercular Activity
The antitubercular activity of thiazolidine derivatives derived from amino-nitrothiazole has been highlighted in scientific research, with studies demonstrating their effectiveness against Mycobacterium tuberculosis. These findings suggest the potential of such compounds in the treatment of tuberculosis, a major global health challenge (Samadhiya et al., 2013).
Corrosion Inhibition
Research on benzothiazole derivatives has also shown their efficacy as corrosion inhibitors for carbon steel in acidic solutions. These studies are crucial for developing new materials that can prevent corrosion, which is a significant issue in various industries (Hu et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c1-8-3-4-9-11(7-8)22-14(16(9)2)15-13(18)10-5-6-12(21-10)17(19)20/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARWBJFHILBSCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(O3)[N+](=O)[O-])S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 2-[2-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]acetate](/img/structure/B2757206.png)
![1-[1-(1-Benzylpiperidin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2757207.png)
![4-[[1-(3,4-Dimethylphenyl)cyclobutyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B2757208.png)
![2-(4,5-dihydrothiazol-2-ylthio)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2757209.png)
![methyl (2Z)-3-[(4-methylphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2757213.png)
![Lithium;2-(2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate](/img/structure/B2757216.png)
![3-{[5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}cyclohexanone](/img/structure/B2757217.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide](/img/structure/B2757220.png)
![(E)-4-(Dimethylamino)-N-[2-(2-fluoro-4-sulfamoylphenyl)propan-2-yl]but-2-enamide](/img/structure/B2757221.png)